molecular formula C13H12N4O3S B11042197 Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate

Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate

Cat. No.: B11042197
M. Wt: 304.33 g/mol
InChI Key: HDLOBPQCHVQEOW-UHFFFAOYSA-N
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Description

Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a furan ring, cyano groups, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of cyano groups and the ethyl ester functionality. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano groups or the furan ring.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano groups and the furan ring play crucial roles in binding to these targets, potentially inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
  • 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

Uniqueness

Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate is unique due to its combination of a furan ring with multiple cyano groups and an ethyl ester

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

ethyl 2-[5-amino-4-cyano-3-(dicyanomethylidene)-2-methylfuran-2-yl]sulfanylacetate

InChI

InChI=1S/C13H12N4O3S/c1-3-19-10(18)7-21-13(2)11(8(4-14)5-15)9(6-16)12(17)20-13/h3,7,17H2,1-2H3

InChI Key

HDLOBPQCHVQEOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C

Origin of Product

United States

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